molecular formula C14H13N3OS B4507394 1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-2-carboxamide

1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-2-carboxamide

Cat. No.: B4507394
M. Wt: 271.34 g/mol
InChI Key: XEQJXYKJFAONPQ-UHFFFAOYSA-N
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Description

1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a unique structure that combines an indole moiety with a thiazole ring, making it an interesting subject for chemical and biological research.

Scientific Research Applications

1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-2-carboxamide has been studied for various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-2-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling of Indole and Thiazole: The final step involves coupling the indole core with the thiazole ring through a condensation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole or thiazole rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydro derivatives.

Comparison with Similar Compounds

1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-2-carboxamide can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds like indole-3-carboxaldehyde and indole-3-acetic acid share the indole core but differ in their functional groups and biological activities.

    Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and 2-aminothiazole share the thiazole ring but have different substituents and properties.

    Hybrid Compounds: Similar hybrid compounds that combine indole and thiazole moieties include 1-(thiazol-2-yl)-1H-indole and 1-(4-methylthiazol-2-yl)-1H-indole.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

IUPAC Name

1-methyl-N-(4-methyl-1,3-thiazol-2-yl)indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-9-8-19-14(15-9)16-13(18)12-7-10-5-3-4-6-11(10)17(12)2/h3-8H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQJXYKJFAONPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-2-carboxamide
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1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-2-carboxamide
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1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-2-carboxamide
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1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-2-carboxamide
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1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-2-carboxamide
Reactant of Route 6
1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-2-carboxamide

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